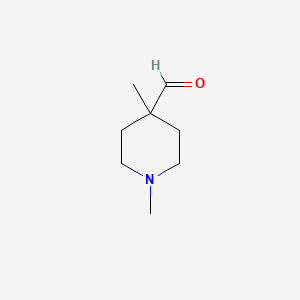
1,4-Dimethylpiperidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylpiperidine-4-carbaldehyde, also known as DMCA, is a chemical compound with the molecular formula C8H15NO. It is a solid substance at room temperature . The IUPAC name for this compound is this compound hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H15NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h7H,3-6H2,1-2H3;1H . The molecular weight of the compound is 141.21 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 141.21 . The IUPAC name for this compound is this compound hydrochloride .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1,4-Dimethylpiperidine-4-carbaldehyde plays a significant role in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (Bryan Li et al., 2010), a compound formed through reactions involving Skraup reaction and oxidative cleavage processes. Furthermore, its derivatives have been used in reactions to create polymethylene-2-phenylbenzo[b]-1,10-phenanthrolines (A. M. Rahman & Y. Jahng, 2007), showcasing its versatility in chemical synthesis.
Role in Molecular Architecture
This compound derivatives also play a critical role in molecular architecture. A study demonstrated the utility of 1,3-dimethylated imidazolium carbaldehydes, related compounds, as synthons for incorporating a permanently cationic imidazolium group into molecular frameworks (M. Berezin & S. Achilefu, 2007). This highlights its importance in the design and construction of complex molecular structures.
In Fluorescent Probes and Photophysical Properties
The compound and its related derivatives have shown potential in the development of fluorescent probes and the study of photophysical properties. For example, research into the properties of 7-(dimethylamino)coumarin-3-carbaldehyde and its phenylsemicarbazone revealed their applicability as fluorescent probes due to their unique Twisted Intramolecular Charge-Transfer (TICT) state modulation (M. Cigáň et al., 2013). This demonstrates its potential in advanced materials and sensing technologies.
Impact in Organic Synthesis
The chemical also finds its application in organic synthesis, particularly in the formation of complex organic structures. For instance, the synthesis of butane-1,2-diacetal-protected l-Glyceraldehyde from d-Mannitol, involving compounds related to this compound, illustrates its role in producing significant organic compounds (S. Ley & P. Michel, 2003).
Direcciones Futuras
While specific future directions for 1,4-Dimethylpiperidine-4-carbaldehyde are not mentioned in the search results, it’s worth noting that similar compounds like 1,4-Dihydropyridine have diverse pharmaceutical applications and are subjects of ongoing research . This suggests potential future directions for the study and application of this compound.
Mecanismo De Acción
Target of Action
This compound is a derivative of piperidine, a heterocyclic organic compound .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the aldehyde group in 1,4-Dimethylpiperidine-4-carbaldehyde may allow it to form covalent bonds with its targets, but this is speculative and would need to be confirmed by experimental studies.
Biochemical Pathways
Piperidine derivatives can influence a variety of biochemical pathways depending on their specific structure and the biological targets they interact with
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. Given the lack of specific information about this compound, it is difficult to predict its effects. Piperidine derivatives can have a wide range of effects depending on their specific structure and the biological targets they interact with .
Propiedades
IUPAC Name |
1,4-dimethylpiperidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7-10)3-5-9(2)6-4-8/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXDVORUELSTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

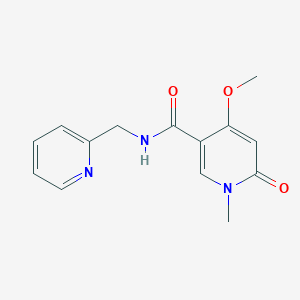
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)
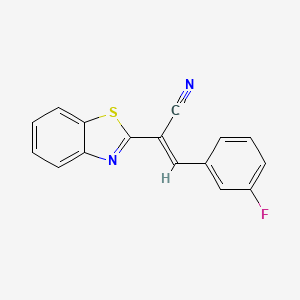
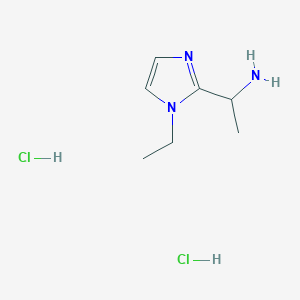
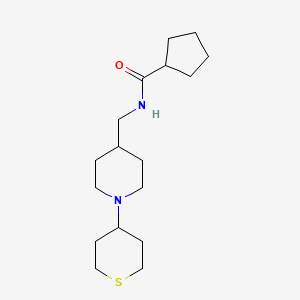
![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)
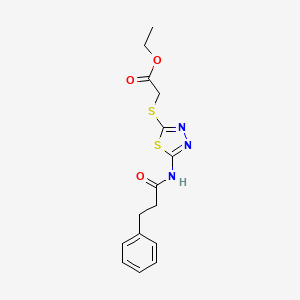
![N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide](/img/structure/B3015984.png)
![4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B3015985.png)

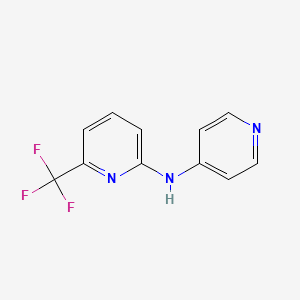
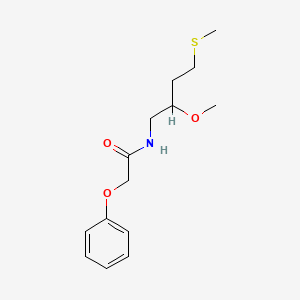
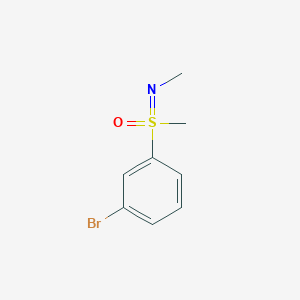
![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3015996.png)